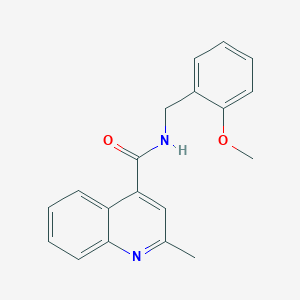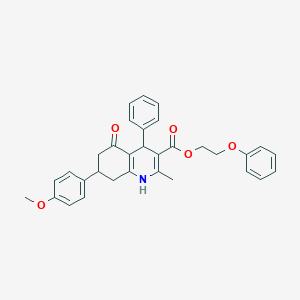![molecular formula C13H18N4S B5132748 6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This heterocyclic compound is known for its unique chemical structure, which makes it an attractive target for drug development and other research studies.
Mecanismo De Acción
The mechanism of action of 6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine in lab experiments is its unique chemical structure, which makes it an attractive target for drug development and other research studies. It has also been shown to have a variety of biological activities, which makes it a versatile compound for studying different physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are many potential future directions for research on 6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine. One area of research could focus on the development of new drugs based on this compound, which could have applications in the treatment of a variety of diseases. Another area of research could focus on the mechanism of action of this compound, which could provide insights into the underlying biological processes that are affected by this compound. Finally, future research could focus on the optimization of the synthesis method for this compound, which could improve the yield and purity of the product and make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then reacted with methyl iodide and piperazine to form the final compound. The synthesis method has been optimized to improve the yield and purity of the product, and it has been reported to be a reliable and efficient method for the production of 6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine.
Aplicaciones Científicas De Investigación
6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-3-10-8-11-12(17-6-4-14-5-7-17)15-9(2)16-13(11)18-10/h8,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOJGPSFWFLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)